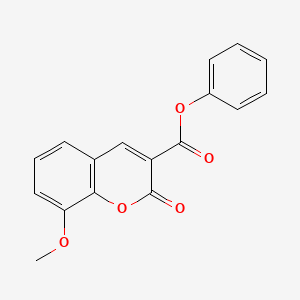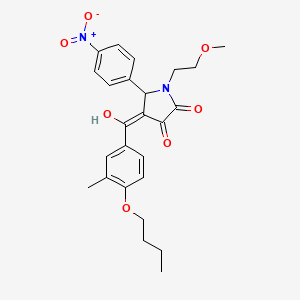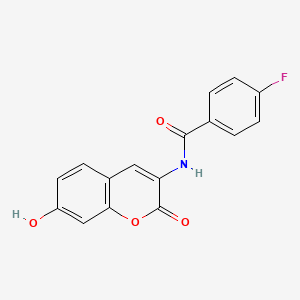![molecular formula C16H18N2O2 B5336029 4-{4-[1-(2-hydroxypropyl)-1H-imidazol-2-yl]phenyl}but-3-yn-1-ol](/img/structure/B5336029.png)
4-{4-[1-(2-hydroxypropyl)-1H-imidazol-2-yl]phenyl}but-3-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[1-(2-hydroxypropyl)-1H-imidazol-2-yl]phenyl}but-3-yn-1-ol is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a synthetic molecule that has been synthesized using various methods and has shown promising effects in different areas of scientific research.
Mechanism of Action
The mechanism of action of 4-{4-[1-(2-hydroxypropyl)-1H-imidazol-2-yl]phenyl}but-3-yn-1-ol is not fully understood. However, studies have shown that this compound interacts with various proteins and enzymes in the body, leading to its observed effects. For example, this compound has been shown to inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. This compound has been shown to inhibit the expression of inflammatory cytokines, leading to its anti-inflammatory effects. It has also been shown to induce apoptosis in cancer cells, leading to its anticancer properties. Additionally, this compound has been shown to reduce oxidative stress and inflammation in the brain, leading to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
The advantages of using 4-{4-[1-(2-hydroxypropyl)-1H-imidazol-2-yl]phenyl}but-3-yn-1-ol in lab experiments are its diverse effects and potential applications in scientific research. However, the limitations of using this compound include its complex synthesis method and the need for specialized equipment and expertise.
Future Directions
There are numerous future directions for the research of 4-{4-[1-(2-hydroxypropyl)-1H-imidazol-2-yl]phenyl}but-3-yn-1-ol. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of inflammatory diseases, cancer, and neurodegenerative diseases. Another potential direction is the investigation of its mechanisms of action and interactions with proteins and enzymes in the body. Additionally, the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds for scientific research purposes.
In conclusion, this compound is a synthetic molecule with promising potential in scientific research. Its diverse effects and potential applications make it a valuable compound for investigation. Further research is needed to fully understand its mechanisms of action and potential as a therapeutic agent.
Synthesis Methods
The synthesis of 4-{4-[1-(2-hydroxypropyl)-1H-imidazol-2-yl]phenyl}but-3-yn-1-ol has been achieved through various methods. One of the most commonly used methods is the Sonogashira coupling reaction, which involves the coupling of an aryl halide and an alkyne in the presence of a palladium catalyst. Another method involves the coupling of an aryl bromide and an alkyne in the presence of a copper catalyst. The synthesis of this compound requires expertise in organic chemistry and the use of specialized equipment.
Scientific Research Applications
The potential applications of 4-{4-[1-(2-hydroxypropyl)-1H-imidazol-2-yl]phenyl}but-3-yn-1-ol in scientific research are vast. This compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. It has also been shown to have anticancer properties, making it a potential candidate for cancer research. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Properties
IUPAC Name |
4-[4-[1-(2-hydroxypropyl)imidazol-2-yl]phenyl]but-3-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-13(20)12-18-10-9-17-16(18)15-7-5-14(6-8-15)4-2-3-11-19/h5-10,13,19-20H,3,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOHGUZMSJMIGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CN=C1C2=CC=C(C=C2)C#CCCO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-furamide](/img/structure/B5335951.png)
![methyl 2-{5-[3-bromo-4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5335957.png)
![1-allyl-4-[2-(2,4-dimethylphenoxy)propanoyl]piperazine](/img/structure/B5335977.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N'-(3,4-dimethoxybenzylidene)-2-furohydrazide](/img/structure/B5335978.png)
![2-(1H-indazol-1-yl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide](/img/structure/B5335982.png)
![(4aS*,8aR*)-1-(3-methylbutyl)-6-[(4-methyl-1-piperazinyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5335990.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5335995.png)

![3-({[2-(methylthio)phenyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5336007.png)


![2-(4-chloro-2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5336032.png)
![1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B5336037.png)
![9-methyl-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5336043.png)
